Cas no 1019547-12-6 (3,4-difluoro-N-(3-methylbutan-2-yl)aniline)

3,4-difluoro-N-(3-methylbutan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, N-(1,2-dimethylpropyl)-3,4-difluoro-
- 3,4-difluoro-N-(3-methylbutan-2-yl)aniline
-
- インチ: 1S/C11H15F2N/c1-7(2)8(3)14-9-4-5-10(12)11(13)6-9/h4-8,14H,1-3H3
- InChIKey: PGOOYYZARIMWPT-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)C(C)C)=CC=C(F)C(F)=C1
3,4-difluoro-N-(3-methylbutan-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164908-0.5g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 0.5g |
$699.0 | 2023-02-17 | ||
Enamine | EN300-164908-5.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 5.0g |
$2110.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035433-1g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035433-5g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
Ambeed | A1054053-5g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 5g |
$824.0 | 2024-04-26 | |
Enamine | EN300-164908-1000mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 1000mg |
$271.0 | 2023-09-21 | ||
Enamine | EN300-164908-500mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 500mg |
$260.0 | 2023-09-21 | ||
Enamine | EN300-164908-100mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 100mg |
$238.0 | 2023-09-21 | ||
Enamine | EN300-164908-10.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-164908-1.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 1g |
$0.0 | 2023-06-08 |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
3,4-difluoro-N-(3-methylbutan-2-yl)anilineに関する追加情報
Introduction to 3,4-difluoro-N-(3-methylbutan-2-yl)aniline (CAS No. 1019547-12-6)
3,4-difluoro-N-(3-methylbutan-2-yl)aniline (CAS No. 1019547-12-6) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, characterized by its fluorine substituents and an aliphatic side chain, exhibits distinct chemical and pharmacological characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of difluoro groups at the 3 and 4 positions of the aniline ring significantly influences the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability. This feature is particularly advantageous in drug design, as it can improve the compound's bioavailability and resistance to enzymatic degradation. Additionally, the N-(3-methylbutan-2-yl) side chain contributes to the molecule's solubility and binding affinity, making it a promising candidate for further development in medicinal chemistry.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate biological pathways effectively. Studies have shown that fluorine atoms can alter the pharmacokinetic properties of drugs by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of fluorine at specific positions in a molecule can enhance its binding affinity to target proteins, leading to improved therapeutic efficacy.
One of the most compelling aspects of 3,4-difluoro-N-(3-methylbutan-2-yl)aniline is its potential application in the development of novel pharmaceutical agents. Researchers have explored its utility as a building block for more complex molecules with targeted biological activities. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The fluorine atoms in its structure play a crucial role in these interactions by enhancing the compound's ability to interact with biological targets.
The synthesis of 3,4-difluoro-N-(3-methylbutan-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of innovative chemical techniques in modern drug discovery.
Recent advancements in computational chemistry have further facilitated the study of 3,4-difluoro-N-(3-methylbutan-2-yl)aniline by enabling researchers to predict its biological activity and optimize its structure for better performance. Molecular modeling techniques have been used to explore how modifications at different positions of the molecule can influence its interactions with biological targets. This approach has led to the identification of novel analogs with enhanced potency and selectivity.
The pharmacological profile of 3,4-difluoro-N-(3-methylbutan-2-yl)aniline is still being extensively studied, but preliminary findings suggest that it may exhibit a range of therapeutic effects depending on its derivatives. For instance, some studies indicate that certain analogs of this compound may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. Additionally, its potential as an intermediate in the synthesis of agrochemicals has not been overlooked, as fluorinated compounds are known to exhibit improved stability and efficacy in crop protection applications.
In conclusion,3,4-difluoro-N-(3-methylbutan-2-yl)aniline (CAS No. 1019547-12-6) represents a fascinating subject of research due to its unique structural features and diverse potential applications. As our understanding of fluorinated aromatic compounds continues to evolve,this molecule is likely to play a significant role in future drug discovery efforts, offering new opportunities for developing innovative therapeutic agents with improved pharmacological profiles.
1019547-12-6 (3,4-difluoro-N-(3-methylbutan-2-yl)aniline) 関連製品
- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)
- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)
- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 1923082-67-0(4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 86428-61-7(1-(Oxan-4-yl)propan-2-one)
- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
- 2162613-19-4(4-Prop-2-enoylmorpholine-3-carbonitrile)
